molecular formula C8H8ClNO2 B14429246 N-(2-Chlorophenyl)-N-hydroxyacetamide CAS No. 82344-32-9

N-(2-Chlorophenyl)-N-hydroxyacetamide

Cat. No.: B14429246
CAS No.: 82344-32-9
M. Wt: 185.61 g/mol
InChI Key: QBRQMLAPDMJBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-N-hydroxyacetamide is a substituted acetamide derivative featuring a 2-chlorophenyl group and a hydroxy moiety attached to the nitrogen atom. Substituted acetamides are widely studied for their roles in medicinal chemistry, crystallography, and material science due to their hydrogen-bonding capabilities, conformational flexibility, and electronic effects imposed by substituents .

Properties

CAS No.

82344-32-9

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-hydroxyacetamide

InChI

InChI=1S/C8H8ClNO2/c1-6(11)10(12)8-5-3-2-4-7(8)9/h2-5,12H,1H3

InChI Key

QBRQMLAPDMJBSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-N-hydroxyacetamide typically involves the reaction of 2-chloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitroso derivatives, amines, hydroxylamines, and various substituted chlorophenyl derivatives .

Scientific Research Applications

N-(2-Chlorophenyl)-N-hydroxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Conformational Differences

The spatial arrangement of substituents significantly influences molecular interactions and crystal packing. Key comparisons include:

Compound Substituents Conformation (N–H vs. substituent) Dihedral Angle (Amide-Phenyl) Reference
2-Chloro-N-(3-methylphenyl)acetamide 3-CH₃ on phenyl N–H syn to meta-CH₃ Not reported
2-Chloro-N-(3-nitrophenyl)acetamide 3-NO₂ on phenyl N–H anti to meta-NO₂ 16.0° (amide-phenyl)
N-(2-Chlorophenyl)-2,2,2-trichloroacetamide 2-Cl on phenyl, -CO-CCl₃ Exceptionally high ³⁵Cl NQR frequency Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂) favor anti-conformation of N–H relative to the substituent, while electron-donating groups (e.g., CH₃) promote syn-conformation .
  • Bulky substituents like -CCl₃ disrupt additive trends in ³⁵Cl NQR frequencies due to crystal field effects .

Spectroscopic Properties

Substituent effects on NMR chemical shifts and NQR frequencies are well-documented:

Table 1: ¹H NMR Chemical Shifts of N–H Protons
Compound δ (N–H) (ppm) Substituent Effects Reference
N-(Phenyl)acetamide 8.32 Baseline
N-(2-Chlorophenyl)acetamide 8.45 Deshielding due to Cl
N-(3-Nitrophenyl)acetamide 8.78 Strong deshielding from NO₂

Additivity Principle : Substituent contributions to ¹³C NMR shifts follow linear trends, e.g., Cl at the ortho position increases the carbonyl carbon shift by ~3 ppm compared to unsubstituted phenylacetamides .

Table 2: ³⁵Cl NQR Frequencies
Compound Frequency (MHz) Substituent Impact Reference
N-(2-Chlorophenyl)acetamide 34.8 Baseline
N-(2-Chlorophenyl)-propionamide 33.5 Alkyl side chain lowers frequency
N-(2-Chlorophenyl)-benzamide 36.2 Aryl side chain raises frequency

Physical and Thermal Properties

Melting points and synthetic yields reflect stability and intermolecular interactions:

Table 3: Melting Points and Yields of Selected Acetamides
Compound MP (°C) Yield (%) Key Structural Feature Reference
N-(2-Chlorophenyl)-N-hydroxyacetamide* Not reported - Hydroxy group enhances H-bonding -
2-Chloro-N-(3-nitrophenyl)acetamide 166.7 Not reported Nitro group increases polarity
14h (pyrazoline-hydroxamate) 166–168 54 2-Chlorophenyl + pyrazoline
N-(2-Chlorophenyl)-2-phenoxyacetamide 125 Not reported Phenoxy bulk reduces packing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.